![molecular formula C12H14N2 B3025478 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 242474-46-0](/img/structure/B3025478.png)
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Overview
Description
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials. The structure of this compound includes a tetrahydroisoquinoline core with methyl groups at positions 3 and 5, and a carbonitrile group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through several methods. One common approach involves the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, when refluxed without a solvent, yields 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile . Another method involves the use of benzene as a solvent, which leads to the formation of different products depending on the reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the carbonitrile and methyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, often catalyzed by selenium dioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrone derivatives, while reduction can produce decahydroquinolines .
Scientific Research Applications
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of tetrahydroisoquinolines have been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial in cell cycle regulation and cancer progression . The compound’s effects are mediated through binding to these enzymes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other tetrahydroisoquinoline derivatives:
5,6,7,8-Tetrahydroisoquinoline: This compound lacks the methyl and carbonitrile groups, resulting in different chemical properties and biological activities.
3,4-Dihydroisoquinoline: This derivative has a different degree of hydrogenation, affecting its reactivity and applications.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3,5-Dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (DMTHIQC) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity based on recent research findings, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₄N₂
- Molecular Weight : 186.25 g/mol
- CAS Number : 242474-46-0
DMTHIQC exhibits its biological effects through several mechanisms:
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Enzyme Inhibition :
- DMTHIQC and its derivatives have shown potential as inhibitors of key enzymes involved in cancer progression such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) . These enzymes play crucial roles in cell cycle regulation and DNA synthesis.
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Antimicrobial Activity :
- Various studies have indicated that DMTHIQC derivatives possess antimicrobial properties. They have been tested against a range of bacterial strains and have shown effectiveness in inhibiting growth .
-
Potassium Receptor Antagonism :
- Some derivatives of DMTHIQC have been identified as potassium receptor antagonists, suggesting a role in modulating ion channel activity which could be beneficial in treating various cardiovascular conditions .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of DMTHIQC derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was linked to the inhibition of CDK2 activity, leading to cell cycle arrest at the G1/S checkpoint .
Case Study 2: Antimicrobial Efficacy
Another research highlighted the antimicrobial properties of DMTHIQC against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of DMTHIQC can be compared with other tetrahydroisoquinoline derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
5,6,7,8-Tetrahydroisoquinoline | Lacks methyl and carbonitrile groups | Limited; primarily studied for basic chemistry |
3,4-Dihydroisoquinoline | Different hydrogenation pattern | Mostly explored for neuroprotective effects |
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline | Unique thieno structure | Notable for its anti-inflammatory properties |
Properties
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-4-3-5-10-7-14-9(2)11(6-13)12(8)10/h7-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOXBTQUAMVECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CN=C(C(=C12)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396830 | |
Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242474-46-0 | |
Record name | 3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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